An In-depth Technical Guide to 3-(2-Naphthyl)-D-alanine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(2-Naphthyl)-D-alanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Naphthyl)-D-alanine (D-2-Nal) is a synthetic, non-proteinogenic amino acid that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides and small molecules, including enhanced stability, hydrophobicity, and specific receptor interactions. This guide provides a comprehensive overview of D-2-Nal, covering its physicochemical properties, detailed synthesis protocols, and its application in the design of potent and selective receptor antagonists, with a focus on melanocortin and chemokine receptors. Quantitative biological data, experimental methodologies, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
3-(2-Naphthyl)-D-alanine is an analog of the natural amino acid phenylalanine, where the phenyl group is replaced by a larger, more hydrophobic naphthalene (B1677914) moiety.[1] This substitution has profound effects on the conformational properties and biological activity of peptides incorporating this amino acid. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[2] The naphthyl group can engage in specific hydrophobic and aromatic interactions with biological targets, leading to high-affinity binding and modulation of receptor function.[3] Consequently, D-2-Nal has become a favored component in the design of enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Naphthyl)-D-alanine is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | [1] |
| CAS Number | 76985-09-6 | [1] |
Synthesis of 3-(2-Naphthyl)-D-alanine
A common and effective method for the synthesis of 3-(2-Naphthyl)-D-alanine involves the alkylation of a protected D-alanine derivative. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Alkylation
This protocol describes a two-step synthesis starting from N-acetyl-D-alanine.
Step 1: Synthesis of Methyl N-acetyl-3-(2-naphthyl)-D-alaninate
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To a solution of N-acetyl-D-alanine in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C to form the corresponding anion.
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Add 2-(bromomethyl)naphthalene (B188764) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl N-acetyl-3-(2-naphthyl)-D-alaninate, can be purified by column chromatography.
Step 2: Hydrolysis to 3-(2-Naphthyl)-D-alanine
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Dissolve the methyl N-acetyl-3-(2-naphthyl)-D-alaninate (2.5 g) in 60 mL of 6N hydrochloric acid.[1]
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Heat the solution at 120-130 °C for 3 hours.[1]
-
Cool the reaction mixture to room temperature, which will cause a white precipitate to form.[1]
-
Collect the precipitate by filtration.[1]
-
Recrystallize the solid from 50 mL of water containing 1 mL of 12N HCl by neutralizing with ammonium (B1175870) hydroxide (B78521) to a pH of 6.[1]
-
Dry the purified product in vacuo to yield 3-(2-Naphthyl)-D-alanine (yield: 1.2 g).[1]
Applications in Drug Discovery: Case Studies
The incorporation of 3-(2-Naphthyl)-D-alanine has been instrumental in the development of potent and selective ligands for various receptors, particularly in the fields of metabolic diseases and HIV research.
Melanocortin Receptor Antagonists
The melanocortin receptors, particularly the MC3 and MC4 subtypes, are key regulators of energy homeostasis and appetite. The development of selective antagonists for these receptors is a promising strategy for the treatment of conditions like cachexia. The substitution of D-Phenylalanine with 3-(2-Naphthyl)-D-alanine at position 7 of the α-Melanocyte-Stimulating Hormone (α-MSH) pharmacophore led to the discovery of potent MC3R and MC4R antagonists.
A notable example is the peptide SHU-9119, which contains a D-2-Nal residue. This modification is a key determinant of its antagonist activity at the MC3 and MC4 receptors. The bulky naphthyl group is thought to sterically clash with the receptor's binding pocket in a way that prevents the conformational changes required for receptor activation, while still allowing for high-affinity binding.
Quantitative Biological Data for Melanocortin Receptor Ligands
The following table summarizes the biological activity of representative peptides containing 3-(2-Naphthyl)-D-alanine at melanocortin receptors.
| Peptide | Receptor | Assay Type | Parameter | Value | Reference |
| SHU-9119 | hMC3R | Antagonist | IC₅₀ | 0.23 nM | |
| SHU-9119 | hMC4R | Antagonist | IC₅₀ | 0.06 nM | |
| PG-990 | hMC3R | Antagonist | IC₅₀ | Weak | |
| PG-990 | hMC4R | Antagonist | IC₅₀ | Weak | |
| PG-992 | hMC3R | Antagonist | IC₅₀ | Weak | |
| PG-992 | hMC4R | Antagonist | IC₅₀ | Weak |
CXCR4 Antagonists
The chemokine receptor CXCR4 is a critical co-receptor for HIV entry into host cells and is also implicated in cancer metastasis. The development of CXCR4 antagonists is therefore a significant therapeutic goal. 3-(2-Naphthyl)-D-alanine has been incorporated into cyclic peptides to create potent CXCR4 antagonists. One such example is the cyclic peptide FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)].[3] The inclusion of D-2-Nal in this structure contributes to its high binding affinity and antagonist properties.
Experimental Protocols for Biological Evaluation
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating 3-(2-Naphthyl)-D-alanine are typically synthesized using standard Fmoc-based solid-phase peptide synthesis.
General Protocol:
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Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-D-2-Nal-OH) using a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Monitor the coupling reaction for completion (e.g., using a ninhydrin (B49086) test).
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
cAMP Functional Assay for GPCR Antagonists
The functional activity of ligands targeting Gs- or Gi-coupled GPCRs, such as the melanocortin and CXCR4 receptors, can be determined by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol for Antagonist Screening:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist compound (containing D-2-Nal) for a defined period.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the agonist response as a function of the antagonist concentration to determine the IC₅₀ value of the antagonist. A Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's affinity.
Signaling Pathways
The biological effects of peptides containing 3-(2-Naphthyl)-D-alanine are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.
Melanocortin 4 Receptor (MC4R) Signaling
MC4R is primarily coupled to the Gαs protein. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate energy homeostasis. Antagonists containing D-2-Nal block this pathway by preventing agonist-induced receptor activation.
CXCR4 Signaling
CXCR4 is primarily coupled to the Gαi protein. Upon binding its ligand, CXCL12, CXCR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and proliferation. Antagonists containing D-2-Nal block these downstream effects.
Pharmacokinetics
The incorporation of unnatural amino acids like 3-(2-Naphthyl)-D-alanine can significantly impact the pharmacokinetic properties of peptides. The increased hydrophobicity can enhance membrane permeability and oral bioavailability, although this is highly dependent on the overall structure of the peptide. The D-configuration provides resistance to proteolytic degradation, leading to a longer in vivo half-life.
Pharmacokinetic studies of cyclic peptides containing D-amino acids have shown that they can exhibit favorable properties, including low plasma clearance and a moderate volume of distribution. For example, some cyclic hexapeptides have demonstrated oral bioavailability in rats. However, specific pharmacokinetic data for a wide range of peptides containing D-2-Nal is limited and requires further investigation on a case-by-case basis.
Conclusion
3-(2-Naphthyl)-D-alanine is a powerful tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of steric bulk, hydrophobicity, and enzymatic stability makes it an invaluable component for the design of potent and selective peptide and peptidomimetic therapeutics. The successful development of high-affinity antagonists for the melanocortin and CXCR4 receptors highlights the potential of this unnatural amino acid. This technical guide provides a foundational understanding of the properties, synthesis, and application of 3-(2-Naphthyl)-D-alanine, and it is hoped that it will serve as a valuable resource for the continued development of novel therapeutics.
References
- 1. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]
